2-Ethyl-10H-phenothiazine

Description

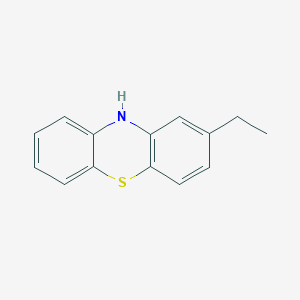

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-10H-phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NS/c1-2-10-7-8-14-12(9-10)15-11-5-3-4-6-13(11)16-14/h3-9,15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUVLXHBBADOSJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)SC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00210829 | |

| Record name | 2-Ethyl-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61852-27-5 | |

| Record name | 2-Ethyl-10H-phenothiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61852-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-10H-phenothiazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061852275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC169670 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethyl-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-10H-phenothiazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Ethyl-10H-phenothiazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/223ET7HZ45 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Physicochemical Properties of 2 Ethyl 10h Phenothiazine

The physicochemical properties of 2-Ethyl-10H-phenothiazine are fundamental to its behavior in various chemical and biological systems.

| Property | Value |

| Molecular Formula | C14H13NS |

| Molecular Weight | 227.32 g/mol |

| Physical State | Not widely reported, likely a solid at room temperature |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents |

| LogP | Not explicitly reported, but the ethyl group suggests increased lipophilicity compared to unsubstituted phenothiazine (B1677639) |

Data sourced from available chemical databases. bldpharm.com

Synthesis of 2 Ethyl 10h Phenothiazine

The synthesis of 2-substituted phenothiazines, including 2-Ethyl-10H-phenothiazine, can be achieved through several synthetic routes. One common approach involves the cyclization of a substituted diphenylamine (B1679370) derivative. For instance, the reaction of a 3-substituted-diphenylamine with sulfur can yield a mixture of the desired 2-substituted and the undesired 4-substituted phenothiazine (B1677639) isomers, which then requires separation. google.com

A more regioselective method involves the cyclization of a 2-acylamido-4-substituted-2'-nitrodiphenylsulfide in the presence of a basic condensing agent and an aprotic solvent. google.com Another synthetic strategy for creating the phenothiazine core involves the reaction of a 2-aminobenzenethiol with a cyclohexanone (B45756) derivative, followed by aromatization. rsc.org

Specifically for N-alkylation, a general method for preparing 10-alkylphenothiazines involves the reaction of phenothiazine with an alkyl halide, such as ethyl bromide, in the presence of a base like sodium hydride in an inert solvent like tetrahydrofuran (B95107) (THF). chemicalbook.com This method, however, produces 10-ethylphenothiazine (B154437) and not this compound. The synthesis of this compound would require a starting material already containing the ethyl group on the benzene (B151609) ring prior to the formation of the tricyclic phenothiazine structure.

Spectroscopic Characterization Methodologies for 2 Ethyl 10h Phenothiazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For phenothiazine (B1677639) derivatives, ¹H and ¹³C NMR are fundamental for routine characterization, while advanced techniques can offer deeper structural insights.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of phenothiazine derivatives, the spectrum reveals characteristic signals for the aromatic protons on the phenothiazine core and the aliphatic protons of the ethyl group and any other substituents.

For the parent compound, phenothiazine, the aromatic protons typically appear in a specific region of the spectrum. chemicalbook.com When an ethyl group is introduced at the N-10 position, as in 10-ethyl-phenothiazine, the spectrum shows additional signals corresponding to the ethyl group's methylene (B1212753) (-CH2-) and methyl (-CH3) protons. researchgate.net

A detailed analysis is available for derivatives such as 10-(2-ethylhexyl)-10H-phenothiazine. rsc.org The chemical shifts (δ) are measured in parts per million (ppm) and provide clues about the electronic environment of the protons. For instance, protons on the aromatic rings are deshielded and appear at higher chemical shifts compared to the aliphatic protons of the side chain.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic | 7.26 – 7.16 | m | |

| Aromatic | 6.97 | dd | 9.7, 3.8 |

| N-CH₂ | 3.80 | s | |

| CH (ethylhexyl) | 2.01 | s | |

| CH₂ (ethylhexyl) | 1.48 | dd | 15.3, 6.3 |

| CH₂ (ethylhexyl) | 1.35 | m | |

| CH₃ (ethylhexyl) | 0.95 | d | 5.6 |

| ¹H NMR data for 10-(2-ethylhexyl)-10H-phenothiazine in CDCl₃. rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in the structure typically gives a distinct signal, allowing for the confirmation of the number and type of carbon environments (e.g., sp², sp³, aromatic, aliphatic). careerendeavour.com

For 10-ethyl-phenothiazine, the ¹³C NMR spectrum confirms the presence of the ethyl group carbons in addition to the twelve carbons of the phenothiazine ring system. researchgate.net The chemical shifts of the aromatic carbons are found in the typical downfield region (110-150 ppm), while the aliphatic carbons of the ethyl group are observed in the upfield region.

Detailed spectral data for the derivative 10-(2-ethylhexyl)-10H-phenothiazine shows the specific chemical shifts for each carbon atom, confirming the structure of the N-alkyl side chain and the phenothiazine core. rsc.org

| Carbon Environment | Chemical Shift (δ, ppm) |

| Aromatic (C-N, C-S) | 145.85 |

| Aromatic (CH) | 127.60, 127.12, 125.88, 122.37, 115.92 |

| N-CH₂ | 51.06 |

| Aliphatic Side Chain | 35.83, 30.79, 28.64, 24.10, 23.12, 14.19, 10.56 |

| ¹³C NMR data for 10-(2-ethylhexyl)-10H-phenothiazine in CDCl₃. rsc.org |

Advanced NMR Techniques (e.g., ¹⁵N CP/MAS NMR)

Beyond standard 1D NMR, advanced techniques provide more profound structural detail. Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can establish connectivity between protons and their spatial proximity, which is crucial for assigning complex spectra and determining stereochemistry in substituted phenothiazine derivatives. ipb.ptresearchgate.net

Furthermore, ¹⁵N NMR spectroscopy offers a direct probe into the environment around the nitrogen atom, a key element in the phenothiazine heterocycle. acs.org Although it is less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, techniques like Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR can be applied to solid samples. acs.org This method is particularly useful for studying conformational changes and different solid-state packing modes, as the ¹⁵N chemical shift is sensitive to the local environment of the nitrogen atom. acs.org While specific ¹⁵N NMR data for 2-Ethyl-10H-phenothiazine is not widely published, the technique's application to related nitrogen-containing heterocyclic compounds demonstrates its potential for providing valuable structural information. acs.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. nih.gov This precision allows for the unambiguous determination of a compound's elemental formula. nih.gov For phenothiazine derivatives, HRMS is used to confirm the identity of newly synthesized compounds by matching the experimentally measured exact mass with the calculated theoretical mass. rsc.orgrsc.org This capability is crucial for distinguishing between compounds that may have the same nominal mass but different chemical formulas. nih.gov

HRMS data is commonly reported as the calculated mass for the protonated molecule [M+H]⁺ and the experimentally found mass.

| Compound | Ion Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |

| 10-(1-methyl-1H-indol-3-yl)-10H-phenothiazine | C₂₁H₁₆N₂S | 329.1106 | 329.1101 | rsc.org |

| 10-(1,5-dimethyl-1H-indol-3-yl)-10H-phenothiazine | C₂₂H₁₈N₂S | 343.1263 | 343.1258 | rsc.org |

| Methyl 10-(1H-indol-3-yl)-10H-phenothiazine-2-carboxylate | C₂₄H₁₉N₂O₂S | 399.1162 | 399.1158 | rsc.org |

| 10-(5-bromo-1H-indol-3-yl)-10H-phenothiazine | C₂₂H₁₆BrN₂S | 419.0212 | 419.0206 | rsc.org |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is well-suited for the analysis of volatile and thermally stable compounds like many phenothiazine derivatives. The GC column separates the components of a mixture, and the mass spectrometer detects and identifies each component as it elutes. nih.gov

The technique is used for purity assessment and identification. For example, the purity of the derivative 10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine has been determined to be greater than 98.0% by GC. avantorsciences.comtcichemicals.com In some cases, derivatization may be employed to improve the chromatographic properties and sensitivity of the analysis for certain phenothiazines. nih.gov The mass spectrometer operating in electron ionization (EI) mode fragments the molecule in a reproducible manner, creating a characteristic mass spectrum or "fingerprint" that can be used for unambiguous identification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that separates compounds in a mixture using high-performance liquid chromatography (HPLC) and identifies them based on their mass-to-charge ratio (m/z) using mass spectrometry. This method is particularly useful for the analysis of phenothiazine derivatives. acs.orgacs.orgund.edu

In the analysis of phenothiazine compounds, LC-MS methods have been developed that often involve protonation of nitrogen atoms in the side chains, which leads to high ionization yields and low detection limits. acs.orgacs.org For instance, in the study of various phenothiazine derivatives, HPLC combined with electrospray tandem mass spectrometry (HPLC/ES tandem MS) has demonstrated high sensitivity. nih.gov

Researchers have also utilized on-line electrochemical conversion of phenothiazines after liquid chromatographic separation. In this approach, phenothiazines are oxidized in an electrochemical cell, and the resulting products are detected by on-line mass spectrometry. acs.orgnih.gov This technique allows for rapid investigation of electrochemical oxidation pathways. For example, phenothiazine can be detected as a radical cation with an m/z of 199. acs.orgacs.org

A study on the phosphorylation reaction of 10H-phenothiazine reported difficulties in separating the desired product from byproducts like 10-ethyl-10H-phenothiazine, highlighting the utility of LC-MS in determining the composition of complex reaction mixtures. nih.govmdpi.com

Table 1: LC-MS Data for Phenothiazine and its Derivatives

| Compound | Ionization Mode | Observed m/z | Reference |

|---|---|---|---|

| Phenothiazine | ESI/APCI | 199 ([M]+•) | acs.orgacs.org |

| Phenothiazine sulfoxide | ESI/APCI | 216 ([M+H]+) | acs.org |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing large, fragile, and polar molecules. nih.gov It is frequently coupled with mass spectrometry (MS) for the analysis of phenothiazine derivatives. nih.gov

In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. nih.gov For phenothiazine derivatives with basic side chains, protonation of the nitrogen atoms results in high ionization yields and, consequently, low detection limits. acs.orgacs.org

Studies have shown that for phenothiazines with heavy side chains, all compounds produced a base peak corresponding to [M+1]+ in HPLC/ES single MS. nih.gov Tandem MS (MS/MS) experiments on these quasi-molecular ions revealed that the base peaks in the product ion spectra were due to the liberated side chains. nih.gov The on-line electrochemical conversion of phenothiazines can also be coupled with ESI-MS to enhance the detectability of these compounds. researchgate.net

More recent developments have seen the use of extractive electrospray ionization (EESI) for the chemical characterization of organic compounds. In EESI, ions are typically detected as sodiated adducts ([M+Na]+) in the positive ionization mode. copernicus.org This technique offers high sensitivity and rapid analysis times. copernicus.org

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FT-IR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This makes it a valuable tool for identifying the functional groups present in a molecule.

In a study of 25 herbal infusions, FT-IR was used to identify polyphenolic compounds, with the region of 3400-3200 cm⁻¹ indicating the hydroxyl group (O-H) and H-bonded stretching. nih.gov Similarly, for phenothiazine derivatives, specific vibrational bands can be assigned to different parts of the molecule. The NIST Chemistry WebBook provides access to the IR spectrum of phenothiazine, which can serve as a reference. nist.gov

A study on a phenothiazine derivative with a nitro group showed a new peak at 544 cm⁻¹ corresponding to a Co-O bond and a significant reduction in the intensity of the peak for the NO group at 1378 cm⁻¹, indicating coordination. acs.org

Table 2: Characteristic FT-IR Vibrational Frequencies for Phenothiazine-Related Structures

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H | Stretch | ~3350 | nist.gov |

| Aromatic C-H | Stretch | 3050-3100 | nist.gov |

| Aliphatic C-H | Stretch | 2850-2960 | epa.gov |

| C=C | Aromatic Stretch | 1570-1600 | nist.gov |

| C-N | Stretch | ~1330 | nist.gov |

| C-S | Stretch | ~740 | nist.gov |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance. This absorption is due to electronic transitions within the molecule. For phenothiazine and its derivatives, the UV-Vis spectrum is characterized by absorption bands that arise from π-π* and n-π* transitions. nih.govmdpi.com

The parent 10H-phenothiazine exhibits absorption maxima at approximately 252 nm and 316 nm. nih.govnist.gov The position and intensity of these absorption bands can be influenced by substituents on the phenothiazine ring system. For example, the presence of an N-phosphoryl substituent on a phenothiazine derivative caused a hypsochromic (blue) shift in the absorption bands to 280 nm and 234 nm. nih.govmdpi.com In contrast, the introduction of two nitro groups into the phenothiazine S-oxide skeleton resulted in a significant bathochromic (red) shift. nih.govmdpi.com

In a study of a phenothiazine-based probe, the intramolecular charge transfer (ICT) absorbance was observed at 432 nm. researchgate.net Another study on a phenothiazine-derived chalcone (B49325) reported an intense absorption in the UV region with a maximum at 408 nm in DMSO. ubbcluj.ro The solvent can also influence the absorption spectra; a slight bathochromic shift was observed for a phenothiazine derivative when the solvent was changed from ethyl acetate (B1210297) to DMSO. ubbcluj.ro

Table 3: UV-Vis Absorption Maxima (λmax) for Phenothiazine Derivatives

| Compound/Derivative | λmax (nm) | Solvent | Reference |

|---|---|---|---|

| 10H-Phenothiazine | 252, 316 | Not Specified | nih.govnist.gov |

| N-phosphoryl phenothiazine derivative | 280, 234 | MeCN | nih.govmdpi.com |

| Dinitrophenothiazine S-oxide | 271, 359, 398, 528 | DMSO | nih.govmdpi.com |

| Phenothiazine-based merocyanine (B1260669) esters | Varies | CH₂Cl₂ | researchgate.net |

| Trifluoperazine | 220 | Methanol:Water (1:1) | scholarsresearchlibrary.com |

Fluorescence Spectroscopy

Fluorescence spectroscopy is a type of electromagnetic spectroscopy that analyzes fluorescence from a sample. It involves using a beam of light, usually ultraviolet light, that excites the electrons in molecules of certain compounds and causes them to emit light of a lower energy, typically, but not necessarily, visible light.

Phenothiazine and its derivatives are known for their fluorescent properties, which are utilized in various applications, including as fluorescent probes and in optoelectronic materials. rsc.org The emission properties are highly dependent on the molecular structure and the surrounding environment.

For instance, 10H-phenothiazine has a reported emission maximum at 454 nm. nih.gov Substitution on the phenothiazine core can significantly alter the fluorescence. An N-phosphoryl derivative of phenothiazine showed a blue-shifted emission band at 374 nm. nih.gov In contrast, a dinitrophenothiazine S-oxide derivative exhibited a fluorescent band at a much longer wavelength of 647 nm. nih.gov

The fluorescence of phenothiazine derivatives can also be modulated by external factors. For example, the on-line electrochemical oxidation of phenothiazine derivatives can convert them into their strongly fluorescent sulfoxides, a principle used to enhance detection sensitivity in analytical methods. acs.orgnih.govscilit.com In some cases, oxidation can lead to fluorescence quenching. rsc.org The quantum yields of fluorescence and phosphorescence have been determined for numerous phenothiazine derivatives, with phosphorescence quantum yields varying from 0.2 to 1. nih.gov

Table 4: Fluorescence Emission Maxima (λem) for Phenothiazine Derivatives

| Compound/Derivative | λem (nm) | Solvent/Condition | Reference |

|---|---|---|---|

| 10H-Phenothiazine | 454 | Not Specified | nih.gov |

| N-methyl-phenothiazine | 450 | Not Specified | nih.gov |

| N-phosphoryl phenothiazine derivative | 374 | Not Specified | nih.gov |

| Dinitrophenothiazine S-oxide | 647 | Not Specified | nih.gov |

Phosphorescence Spectroscopy

Phosphorescence spectroscopy is a valuable tool for investigating the triplet excited states of phenothiazine derivatives. The quantum yields of phosphorescence (Φp) for a range of 29 different phenothiazine derivatives have been found to vary significantly, with values ranging from 0.2 to 1. nih.gov This variation highlights the sensitivity of the triplet state to the specific substitution pattern on the phenothiazine core.

The introduction of substituents can cause notable shifts in the phosphorescence emission spectra. For instance, a N-phosphoryl substituent on the 10H-phenothiazine ring system induces a significant hypsochromic (blue) shift of approximately 70 nm in the phosphorescence spectrum compared to the parent compound. nih.gov The phosphorescence spectrum of 5,5-dimethyl-2-(10H-phenothiazin-10-yl)-1,3,2-dioxaphosphinane 2-oxide, when excited at 291 nm, displays an emission band with peaks at 434 nm and 457 nm. nih.gov This is in contrast to the phosphorescence of pure 10H-phenothiazine, which has been reported at approximately 500 nm and 535 nm. nih.gov The emission of this N-phosphorylated derivative is, however, in a similar region to that of N-acylphenothiazine derivatives. nih.gov

Furthermore, certain phenothiazine derivatives can exhibit photoinduced room-temperature phosphorescence (RTP). researchgate.net The efficiency of this RTP can be dramatically increased from nearly 0% to as high as 22% upon continuous UV irradiation. researchgate.net This strong RTP emission, which can be observed even in daylight after activation, demonstrates excellent photostability, persisting after more than 50 repeated activation cycles. researchgate.net This phenomenon points to potential applications in advanced materials. researchgate.net The irradiation of phenothiazine derivatives in solution can lead to the formation of cation-radicals and other species from the triplet state. nih.gov

Table 1: Phosphorescence Data for Selected Phenothiazine Derivatives

| Compound | Excitation Wavelength (nm) | Emission Maxima (nm) | Notes | Reference |

|---|---|---|---|---|

| 10H-phenothiazine | - | ~500, 535 | Parent compound for comparison. | nih.gov |

| 5,5-dimethyl-2-(10H-phenothiazin-10-yl)-1,3,2-dioxaphosphinane 2-oxide | 291 | 434, 457 | Shows a significant hypsochromic shift. | nih.gov |

| General Phenothiazine Derivatives | - | - | Phosphorescence quantum yields (Φp) range from 0.2 to 1. | nih.gov |

| Photoinduced RTP Derivatives | UV | - | RTP efficiency can increase to 22% after UV irradiation. | researchgate.net |

Solvatochromism Studies and Environmental Effects on Spectra

Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, is a prominent feature of many phenothiazine derivatives, particularly those designed as dyes. This phenomenon provides insight into the electronic structure of the molecule and its interaction with the environment. The photophysical properties of these compounds are highly dependent on the solvent. nih.gov

In phenothiazine-based dyes, a strong intramolecular charge transfer (ICT) from the electron-donating phenothiazine unit to an electron-accepting part of the molecule is often observed. nih.gov This ICT character is confirmed by absorption and emission studies in solvents of varying polarity. A key indicator of this is a large Stokes shift, which is the difference between the maxima of the absorption and emission spectra. For example, the dye (E)-10-butyl-3-(2-(thiazolo[4,5-b]quinoxalin-2-yl)vinyl)-10H-phenothiazine (PTQ) exhibits a very large Stokes shift of over 270 nm, while a similar derivative, (E)-10-butyl-3-(2-(1,1-dimethyl-1H-benzo[e]indol-2-yl)vinyl)-10H-phenothiazine (PBI), shows a Stokes shift of around 200 nm. nih.gov

Increasing the solvent polarity can enhance the charge transfer process, potentially leading to the formation of a twisted intramolecular charge transfer (TICT) state in the excited state. nih.gov The transition from a locally excited (LE) or ICT state in non-polar solvents to a TICT state in highly polar solvents is reflected in the behavior of the non-radiative decay rate. For PTQ and PBI, the non-radiative decay constant increases dramatically with solvent polarity, indicating a change in the nature of the emissive state. nih.gov For PBI, the non-radiative decay is highest in a non-polar solvent like cyclohexane, decreases in moderately polar solvents where the ICT state is emissive, and then increases again in highly polar solvents, which favor the TICT state. nih.gov

The environment also affects the stability of charged species derived from phenothiazines. Studies on radical cation salts of N-(2-(2-methoxyethoxy)ethyl)phenothiazine (MEEPT) show that stability in solution is dependent on the counter-ion, with the bis(trifluoromethanesulfonyl)imide (TFSI⁻) salt being the most stable. google.com This highlights how the immediate chemical environment influences the electronic properties and stability of phenothiazine derivatives. google.com

Table 2: Solvatochromic Properties of Phenothiazine-Based Dyes

| Compound | Feature | Observation | Significance | Reference |

|---|---|---|---|---|

| (E)-10-butyl-3-(2-(thiazolo[4,5-b]quinoxalin-2-yl)vinyl)-10H-phenothiazine (PTQ) | Stokes Shift | >270 nm | Indicates strong intramolecular charge transfer (ICT). | nih.gov |

| (E)-10-butyl-3-(2-(1,1-dimethyl-1H-benzo[e]indol-2-yl)vinyl)-10H-phenothiazine (PBI) | Stokes Shift | ~200 nm | Indicates strong intramolecular charge transfer (ICT). | nih.gov |

| PTQ and PBI | Effect of Polarity | Increased charge transfer, potential for Twisted ICT (TICT) states. | Demonstrates sensitivity of the excited state to the solvent environment. | nih.gov |

X-ray Diffraction Analysis

X-ray diffraction (XRD) is a definitive analytical technique for the identification and structural characterization of crystalline phenothiazine derivatives. nih.govoup.com This method provides data with absolute specificity, making it invaluable for distinguishing between different derivatives and their various crystalline forms, such as polymorphs or salts. nih.govoup.com

Powder X-ray diffraction (PXRD), often using the Debye-Scherrer technique, is employed for the examination of pure, polycrystalline compounds. oup.com The resulting diffraction patterns serve as a unique fingerprint for each substance. By indexing the diffraction lines, particularly the innermost lines, a classification system can be established for a library of phenothiazine compounds, allowing for reliable identification. oup.com This technique is also robust for identifying the active phenothiazine ingredients within complex pharmaceutical formulations, including tablets, injections, and creams. oup.comnih.gov For such applications, the active substance is often isolated and crystallized, sometimes as a derivative like a picrate (B76445) salt, to obtain a high-quality diffraction pattern for unambiguous identification. oup.com

Single-Crystal X-ray Diffraction Studies for Solid-State Structure Elucidation

For phenothiazine derivatives, SCXRD is crucial for understanding the non-planar, butterfly-like conformation of the tricyclic ring system. A study on 10-Ethyl-10H-phenothiazine-3-carbaldehyde revealed that the two benzene (B151609) rings of the phenothiazine core are inclined at a dihedral angle of 21.1(1)°. This folding is a characteristic feature of the phenothiazine nucleus.

Beyond the intramolecular geometry, SCXRD elucidates the supramolecular architecture, revealing how molecules are arranged in the crystal lattice. This crystal packing is governed by intermolecular interactions. In the case of 10-Ethyl-10H-phenothiazine-3-carbaldehyde, the analysis showed that molecules are linked into chains along the c-axis by weak C—H···O hydrogen bonds. Furthermore, the packing is stabilized by π–π stacking interactions between the benzene rings of neighboring molecules, with a measured centroid-to-centroid distance of 3.801(5) Å. Such detailed structural insights are fundamental to correlating the solid-state structure with the material's physical and chemical properties. nih.gov

Table 3: Crystallographic Data for 10-Ethyl-10H-phenothiazine-3-carbaldehyde

| Parameter | Value | Description | Reference |

|---|---|---|---|

| Chemical Formula | C₁₅H₁₃NOS | - | |

| Dihedral Angle | 21.1(1)° | Angle between the two benzene rings of the phenothiazine system. | |

| Intermolecular Interactions | C—H···O hydrogen bonds | Link molecules into chains along the oup.com direction. | |

| π–π stacking | Occurs between benzene rings of adjacent molecules. | ||

| π–π Stacking Distance | 3.801(5) Å | Centroid-to-centroid distance between interacting benzene rings. |

Spectroscopic Analysis of 2 Ethyl 10h Phenothiazine

The structure of 2-Ethyl-10H-phenothiazine can be elucidated using various spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the phenothiazine (B1677639) rings, a signal for the N-H proton, and signals for the ethyl group (a quartet and a triplet). The chemical shifts and coupling patterns of the aromatic protons would be complex due to the unsymmetrical substitution. |

| ¹³C NMR | Resonances for the carbon atoms of the phenothiazine core and the ethyl group. The number of signals would reflect the symmetry of the molecule. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (227.32 g/mol ). Fragmentation patterns would provide further structural information. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H bond, C-H bonds (aromatic and aliphatic), and C=C bonds of the aromatic rings. |

General expected spectroscopic data based on the structure of this compound.

Mechanistic Studies of Chemical Reactions Involving 2 Ethyl 10h Phenothiazine

Elucidation of Reaction Pathways for Synthetic Transformations

The synthesis of the phenothiazine (B1677639) core and its subsequent modification through reactions like cross-coupling involve complex, multi-step pathways. Understanding these mechanisms is key to developing efficient and selective synthetic methods.

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are instrumental in the synthesis of functionalized phenothiazine derivatives. While specific studies on 2-Ethyl-10H-phenothiazine are not extensively detailed, the general mechanism for palladium-catalyzed cross-coupling reactions can be applied to understand its synthesis and derivatization. youtube.com The catalytic cycle typically involves several key steps:

Oxidative Addition : The cycle begins with the oxidative addition of an aryl halide (a potential precursor to the phenothiazine structure) to a low-valent palladium(0) complex. This forms a Pd(II) species.

Transmetalation : An organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) transfers its organic group to the palladium center, replacing the halide. youtube.com

Reductive Elimination : This is the final product-forming step. The two organic groups on the palladium complex couple and are eliminated from the metal center, regenerating the Pd(0) catalyst and forming the new C-C or C-N bond. youtube.com A trans-cis isomerization often precedes reductive elimination to bring the coupling partners into proximity. youtube.com

A plausible mechanism for a related reaction, the synthesis of phenoselenazine (a selenium analog of phenothiazine) via a CuO-nanoparticle catalyzed double cross-coupling, has been proposed. scielo.brresearchgate.net This process involves the formation of C-Se and C-N bonds in a cyclization reaction, offering a model for how the phenothiazine ring system can be constructed. scielo.brresearchgate.net Mechanistic studies on other types of coupling reactions, such as those involving pyridyl phosphonium (B103445) salts, indicate that radical-radical coupling processes can also occur, representing an alternative pathway to the traditional Minisci-type reaction. nih.gov

The formation of the tricyclic phenothiazine nucleus is a critical synthetic step. One established method involves the reaction of 2-chloro-10H-phenothiazine under conditions that generate an aryne intermediate. researchgate.net The reaction of 2-chloro-10H-phenothiazine with a strong base like lithium tetramethylpiperidide (LTMP) can lead to the formation of a highly reactive 1,2-didehydrophenothiazine (a phenothiazine-based aryne). This intermediate can then be trapped by various nucleophiles to yield substituted phenothiazine derivatives. researchgate.net

A proposed mechanism for the copper-catalyzed cyclization to form phenoselenazine, which serves as a model for phenothiazine synthesis, involves several steps. researchgate.net The reaction begins with the coordination of the reactants to the copper catalyst, followed by a sequence of oxidative addition and reductive elimination steps that form the C-Se and C-N bonds, ultimately leading to the cyclized heterocyclic product. researchgate.net Density Functional Theory (DFT) calculations of this pathway show the energetic profile and the stability of key intermediates, such as one featuring a π/π interaction between the two aromatic rings that facilitates the final ring closure. researchgate.net

Kinetics of Radical Chain Oxidation and Scavenging Phenomena

Phenothiazine and its derivatives are well-known for their antioxidant properties, which are rooted in their ability to interrupt radical chain oxidation processes. physchemres.orgnih.gov The ethyl group at the 2-position of this compound can influence these kinetics.

Phenothiazines act as antioxidants by breaking the chains of radical-chain oxidation reactions. physchemres.org The primary mechanism is often Hydrogen Atom Transfer (HAT) from the N-H group of the phenothiazine ring to a reactive oxygen species (ROS), such as a peroxyl radical (ROO•). nih.govnih.govphyschemres.org This reaction is energetically favorable because it quenches a highly reactive radical and forms a more stable phenothiazinyl radical. physchemres.org

The general inhibition mechanism can be described by the following reactions:

Chain Initiation : Initiator → 2R•

Chain Propagation : R• + O₂ → ROO•

Chain Propagation : ROO• + RH → ROOH + R•

Chain Termination (Inhibition) : ROO• + InH → ROOH + In•

Here, RH is the substrate being oxidized (e.g., 1,4-dioxane) and InH is the phenothiazine inhibitor. physchemres.orgphyschemres.org The effectiveness of this inhibition is quantified by the rate constant of the termination step (k₇).

Studies on various phenothiazine derivatives in the oxidation of 1,4-dioxane (B91453) have determined these rate constants, reflecting their antioxidant efficiency. physchemres.org For a related compound, 10H-phenothiazin-2-yl-methanamine, the effective inhibition rate constant in oxidizing isopropyl alcohol was found to be significantly high, demonstrating its potent antioxidant capability. physchemres.orgphyschemres.org

| Compound | Substrate | Inhibition Rate Constant (fk₇) | Inhibition Capacity (f) | Ref |

| 10H-phenothiazin-2-yl-methanamine | Isopropyl Alcohol | (23.6 ± 3.5) × 10⁵ M⁻¹s⁻¹ | 19.2 ± 2.0 | physchemres.org |

| Phenothiazine Derivatives | 1,4-Dioxane | - | ≤ 2 | physchemres.org |

The inhibition capacity 'f' represents the number of radical chains terminated by one molecule of the antioxidant.

A noteworthy aspect of the antioxidant mechanism of some phenothiazine derivatives is the phenomenon of inhibitor regeneration. This effect leads to a stoichiometric inhibition factor (f) significantly greater than the theoretical maximum of 2 for simple HAT mechanisms. physchemres.org

This regeneration has been observed for 10H-phenothiazin-2-yl-methanamine during the oxidation of isopropyl alcohol (IPA). physchemres.orgphyschemres.org In this system, the inhibition capacity 'f' was measured to be approximately 19, indicating that each inhibitor molecule was regenerated multiple times. physchemres.org The proposed mechanism involves the reaction of the initially formed inhibitor radical (In•) with hydroxyperoxyl radicals from the substrate, which regenerates the original phenothiazine (InH), allowing it to scavenge more radicals. physchemres.orgphyschemres.org This regeneration effect is characteristic of aromatic amines in oxidizing secondary alcohols but was a novel finding for this class of phenothiazine derivatives. physchemres.org Interestingly, this regeneration phenomenon was absent when the same compound was used as an inhibitor in the oxidation of 1,4-dioxane. physchemres.org

Electron Transfer Mechanisms in Phenothiazine Derivatives

Beyond radical scavenging via HAT, phenothiazines can also operate through an electron transfer mechanism. The ability to donate an electron is fundamental to their electrochemical behavior and contributes to their antioxidant activity under certain conditions. nih.govacs.org

The Single Electron Transfer (SET) mechanism involves the donation of an electron from the phenothiazine molecule to a radical species, forming a phenothiazine radical cation. nih.gov This pathway is particularly relevant for quenching certain types of ROS. nih.govmdpi.com Computational studies have shown that for reactions with radicals like the hydroperoxyl radical (HOO•) and the methylperoxyl radical (CH₃OO•), the dominant scavenging mechanism can be HAT for the parent phenothiazine, while for other derivatives or different radicals, SET can become competitive or dominant. nih.gov

The feasibility of the SET pathway is described by the ionization potential (IP) of the molecule. mdpi.com Phenothiazine derivatives have been specifically designed to facilitate two-electron transfers for applications in nonaqueous redox flow batteries. acs.org By functionalizing the phenothiazine core, researchers have created molecules that are highly soluble and can undergo stable, reversible two-electron oxidation, demonstrating the tunable nature of their electron transfer properties. acs.org This dual-property improvement enables their use in high-concentration energy storage systems. acs.org

Applications of 2 Ethyl 10h Phenothiazine and Its Derivatives in Materials Science and Advanced Chemical Systems

Organic Electronics and Optoelectronics

The unique non-planar, butterfly-like conformation of phenothiazine (B1677639) derivatives plays a crucial role in their application in organic electronics. rsc.org This structure helps to suppress undesirable intermolecular interactions and aggregation, which can be detrimental to device performance. rsc.orgresearchgate.net Furthermore, the presence of electron-rich sulfur and nitrogen atoms imparts strong electron-donating characteristics, making them excellent candidates for various optoelectronic devices. researchgate.net

Organic Light-Emitting Diodes (OLEDs)

Derivatives of 2-Ethyl-10H-phenothiazine are promising materials for the fabrication of Organic Light-Emitting Diodes (OLEDs). Their utility in this field stems from their ability to serve as efficient host materials for phosphorescent emitters and as hole-transporting materials. nih.govrsc.org The strategic design of these molecules allows for the fine-tuning of their photophysical and electrochemical properties to achieve desired performance characteristics in OLED devices. nih.gov For instance, phenothiazine-based polymers have been synthesized and utilized in the fabrication of orange and red emitting OLEDs. researchgate.net

One area of focus has been the development of blue phosphorescent OLEDs (PhOLEDs), for which high triplet energy host materials are essential. Researchers have synthesized bipolar host materials incorporating a phenothiazine-5,5-dioxide structure, which exhibit high triplet energies and blue fluorescence. nih.gov These materials demonstrate high thermal stability and suitable energy levels, making them promising candidates for efficient PhOLEDs. nih.gov

| Compound | Fluorescence Emission Peak (nm) | Fluorescence Quantum Efficiency (%) | Triplet Energy (eV) | Decomposition Temperature (°C) | Glass Transition Temperature (°C) |

|---|---|---|---|---|---|

| CEPDO | 408 | 62.5 | 2.82 | 409 | 167 |

| CBPDO | 408 | 59.7 | 2.82 | 396 | 138 |

Electrogenerated Chemiluminescence (ECL) Systems

Phenothiazine derivatives have also found application in the field of electrogenerated chemiluminescence (ECL). ECL is a process where light is produced from electrochemically generated species. The redox properties of phenothiazines, which can form stable radical cations, make them suitable for use in ECL systems. daneshyari.com Their ability to undergo reversible oxidation processes is a key factor in their utility in this technology. daneshyari.com

Photovoltaic Devices (e.g., Dye-Sensitized Solar Cells - DSSCs)

The strong electron-donating ability of the phenothiazine core makes its derivatives highly suitable for use as sensitizers in Dye-Sensitized Solar Cells (DSSCs). rsc.orgnih.gov In DSSCs, a dye absorbs light and injects an electron into a semiconductor, generating a current. Phenothiazine-based dyes have shown significant promise, in some cases exhibiting performance comparable to commercial ruthenium-based dyes. rsc.org

The non-planar structure of phenothiazine derivatives is advantageous in DSSCs as it helps to reduce dye aggregation on the semiconductor surface, which can improve device efficiency. researchgate.net The positions on the phenothiazine ring system, particularly N-10, C-3, and C-7, can be readily modified to fine-tune the dye's properties and enhance the performance of the solar cell. rsc.org For example, the introduction of a cyanoacrylic acid anchoring group to the phenothiazine ring is a common strategy in the design of these dyes. nih.gov

Theoretical and experimental studies have been conducted to understand the structure-property relationships of phenothiazine-based dyes and to optimize their performance in DSSCs. nih.gov These studies have explored the effects of different donor and π-spacer units on the structural, electrical, and optical properties of the dyes. ajchem-a.com

| Sensitizer | JSC (mA/cm2) | VOC (mV) | Fill Factor | Power Conversion Efficiency (%) |

|---|---|---|---|---|

| 2a (dibenzothiophenyl donor) | 17.96 | 700 | - | 6.22 |

| N719 (reference) | - | - | - | ~10.9 |

White Electroluminescence Systems

The development of materials for white electroluminescence is another area where phenothiazine derivatives have shown potential. By combining different emissive units or by designing single molecules that can emit across the visible spectrum, it is possible to generate white light. The tunable nature of the phenothiazine scaffold allows for the creation of materials with broad emission spectra, a key requirement for white light-emitting devices. rsc.org

Polymerization Inhibitors and Stabilizers in Organic Synthesis and Storage

Phenothiazine and its derivatives are utilized as inhibitors for the oxidation and polymerization of monomers in liquid organic media. nih.gov Their ability to scavenge free radicals makes them effective stabilizers for various classes of polymers. nih.gov This property is crucial in the chemical industry for preventing the premature polymerization of monomers during synthesis, purification, and storage, ensuring the quality and stability of the final products.

Fluorescent and Phosphorescent Materials Development

The inherent luminescence of the phenothiazine core makes it a valuable building block for the development of novel fluorescent and phosphorescent materials. daneshyari.com The photophysical properties of these materials can be precisely tuned by chemical modification, leading to applications in various fields, including chemical sensing and bio-imaging. daneshyari.comnih.govnih.gov

For instance, phenothiazine derivatives have been designed to act as fluorescent probes for the detection of specific ions and molecules. nih.gov The interaction of the probe with the target analyte can lead to a change in its fluorescence properties, such as quenching or a shift in the emission wavelength, allowing for sensitive and selective detection. nih.gov

Furthermore, the design of phenothiazine-based molecules has led to the creation of materials exhibiting room-temperature phosphorescence (RTP). nih.govgoogle.com RTP materials have potential applications in areas such as anti-counterfeiting and optoelectronic devices. google.comnih.gov By incorporating phenothiazine into a rigid matrix or by designing molecules with specific structural features, the lifetime of the phosphorescence can be extended, making them suitable for these advanced applications. nih.gov

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 3-(9H-carbazol-9-yl)-10-ethyl-10H-phenothiazine-5,5-dioxide | CEPDO |

| 10-butyl-3-(9H-carbazol-9-yl)-10H-phenothiazine-5,5-dioxide | CBPDO |

| 7-bromo-10-octyl-10H-phenothiazine-3-carbaldehyde | I |

| (E)-3-(10-butyl-10H-phenothiazin-3-yl)-2-cyanoacrylic acid | T2-1 |

| N719 | - |

| 3,7-Bis(4-aminophenyl)phenothiazine | Compound 1 |

| 3,7-Bis(4-nitrophenyl)phenothiazine | Compound 2 |

| 10-butyl-2-methoxy-10H-phenothiazine-3-carbaldehyde | - |

| 5,5-dimethyl-2-(10H-phenothiazin-10-yl)-1,3,2-dioxaphosphinane 2-oxide | 2a |

Electron-Donor Systems and Redox Chemistry

The phenothiazine nucleus is an excellent electron donor, a property that is central to its application in various redox-active systems. N-ethylphenothiazine (EPT), a closely related isomer of this compound, serves as a key example in understanding the redox behavior of this class of compounds. Phenothiazine derivatives are of significant interest for applications that depend on reversible electron-transfer reactions, such as nonaqueous redox flow batteries (RFBs). uky.edursc.org

While many organic compounds are stable one-electron donors, achieving stable two-electron transfer in a small molecule is a significant challenge, as the formation of a dication often leads to rapid decomposition. rsc.org For applications like electrochemical energy storage, stabilizing a second charge transfer event is crucial for creating high-capacity materials with low molecular weights. uky.edu

Research has demonstrated that strategic modification of the phenothiazine scaffold can dramatically enhance the stability of its doubly oxidized (dication) state. For instance, introducing electron-donating methoxy (B1213986) groups at the 3 and 7 positions of the N-ethylphenothiazine core results in a derivative, N-ethyl-3,7-dimethoxyphenothiazine (DMeOEPT), with a significantly more stable dication compared to the unsubstituted EPT or the dimethyl-substituted DMeEPT. uky.edu This enhanced stability is attributed to the ability of the methoxy groups to delocalize the positive charge. uky.edursc.org

The redox potentials of these compounds are a key parameter in their application. While the oxidation potentials of DMeOEPT are lower than those of EPT, the ability to access two stable redox events increases the net potential and energy density of the system. uky.edu Spectroelectrochemical studies reveal distinct changes in the absorption spectra upon oxidation from the neutral species to the radical cation and then to the dication, confirming the sequential electron transfers. uky.edu The radical cation of DMeOEPT, for example, shows a red-shifted absorption feature compared to EPT, and its dication displays a characteristic, intense maximum that is blue-shifted relative to its radical-cation form. uky.edu

The development of N-substituted phenothiazine derivatives with improved solubility and stable two-electron redox chemistry is a key area of research. uky.eduacs.org By attaching glyme or diglyme (B29089) chains to the nitrogen atom, for instance, solubility in organic electrolytes can be significantly increased compared to the simple N-ethyl derivative, without compromising the stable redox behavior. uky.edu This dual improvement allows for the formulation of high-concentration catholytes, which is critical for the volumetric energy density of practical devices like redox flow batteries. uky.eduacs.org

Table 1: Redox Potentials of Selected N-Ethylphenothiazine Derivatives

| Compound | First Oxidation (E°1) vs. Cp2Fe+/0 | Second Oxidation (E°2) vs. Cp2Fe+/0 | Key Observation | Reference |

|---|---|---|---|---|

| N-ethylphenothiazine (EPT) | 0.289 V | Unstable | Stable only as a radical cation. | uky.edu |

| N-ethyl-3,7-dimethylphenothiazine (DMeEPT) | 0.231 V | Unstable | Dication is not stable. | uky.edu |

| N-ethyl-3,7-dimethoxyphenothiazine (DMeOEPT) | 0.134 V | 0.565 V | Methoxy groups stabilize the dication, enabling a stable two-electron transfer. | uky.edu |

Host-Guest Chemistry and Macrocycle Synthesis Facilitated by Phenothiazine Scaffolds

The rigid, butterfly-like conformation of the phenothiazine scaffold makes it an attractive building block for the synthesis of macrocycles and other complex host architectures in supramolecular chemistry. nih.govfrontiersin.org The design and synthesis of macrocycles with specific self-assembling behaviors and host-guest properties are a major focus in the field, with applications in molecular recognition, sensing, and materials science. nih.govfrontiersin.orgnih.gov

While direct examples involving this compound are specific, the broader class of phenothiazine and structurally similar phenazine (B1670421) derivatives demonstrates the utility of this structural motif. frontiersin.org These scaffolds can be incorporated into larger macrocyclic structures, creating well-defined cavities capable of encapsulating guest molecules. nih.govnorthwestern.edu The field of macrocyclic host-guest chemistry, which began with the discovery of crown ethers, has expanded to include a vast array of synthetic hosts. frontiersin.org

For example, a macrocycle containing the 9,14-diphenyl-9,14-dihydrodibenzo[a,c]phenazine (DPAC) unit, which is structurally related to phenothiazine, has been synthesized. frontiersin.org This macrocycle, featuring a flexible hexaethylene glycol backbone, exhibits dynamic fluorescence that changes upon forming host-guest complexes with various ammonium (B1175870) salts. The binding of a guest molecule within the macrocycle's cavity restricts the conformation of the DPAC unit, leading to significant shifts in the fluorescence emission. frontiersin.org The strength of this interaction and the resulting photophysical changes are dependent on the size and nature of the guest. frontiersin.org

The synthesis of such macrocycles often involves multi-step strategies, such as the Williamson etherification to cyclize the structure. frontiersin.org The resulting host molecules can then be studied for their ability to bind specific guests, with binding constants determined through techniques like UV-vis titration. frontiersin.org The ability to tune the size of the macrocyclic ring and the nature of the incorporated aromatic scaffold allows for the targeted design of hosts for specific guest molecules, including gases like ethene and ethyne (B1235809). nih.govnih.gov The development of these systems highlights the importance of the phenothiazine scaffold in creating functional supramolecular assemblies. nih.govnih.gov

Table 2: Examples of Phenazine-based Macrocyclic Host-Guest Systems

| Host Macrocycle | Guest Molecule | Method of Detection | Key Finding | Reference |

|---|---|---|---|---|

| DPAC-containing crown ether (D-6) | Benzyltriethylammonium | Fluorescence Spectroscopy, 1H NMR | Formation of a supramolecular complex leads to a hypsochromic (blue) shift in fluorescence emission. | frontiersin.org |

| DPAC-containing crown ether (D-6) | Tetramethylammonium | Fluorescence Spectroscopy | The host-guest interaction induces changes in the emission spectrum, indicating complex formation. | frontiersin.org |

| Diphenylamine (B1679370) uky.eduarene (DPA uky.edu) | Ethene / Ethyne | X-ray Crystallography, TGA | The macrocycle can capture small gas molecules like ethene and ethyne within its crystal lattice. | nih.gov |

Future Research Directions and Emerging Opportunities in 2 Ethyl 10h Phenothiazine Chemistry

Development of Green and Sustainable Synthetic Methodologies for Phenothiazine (B1677639) Production

The chemical industry's growing emphasis on environmental responsibility is driving the development of greener and more sustainable methods for producing phenothiazines. Traditional synthetic routes often involve harsh reaction conditions, hazardous solvents, and the generation of significant waste. Future research will focus on addressing these challenges through several key approaches:

Catalytic Innovations: A significant area of research is the use of efficient and recyclable catalysts. For instance, copper oxide nanoparticles supported on activated carbon have been reported as a successful heterogeneous nanocatalyst for the synthesis of related heterocyclic compounds. nih.gov This approach utilizes a greener solvent like 2-propanol and allows for the catalyst to be recovered and reused, minimizing waste and improving the economic viability of the process. nih.gov

Alternative Energy Sources: Microwave-assisted synthesis is emerging as a powerful tool for accelerating reaction times and improving yields in the production of phenothiazine derivatives. nih.gov This method offers a more energy-efficient alternative to conventional heating.

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product, a concept known as atom economy, are a central goal. This involves designing reactions that proceed with high selectivity and minimize the formation of byproducts. acs.org

Benign Solvents: The replacement of volatile and toxic organic solvents with greener alternatives, such as water, ionic liquids, or bio-based solvents like PEG-400, is a critical aspect of sustainable synthesis. nih.gov

Rational Design of Derivatives with Tunable Electronic and Photophysical Properties for Specific Applications

The ability to precisely control the electronic and photophysical properties of 2-Ethyl-10H-phenothiazine derivatives through rational molecular design is a key driver of innovation. By strategically modifying the core phenothiazine structure, researchers can create materials with tailored characteristics for a wide range of applications.

The introduction of different functional groups can significantly alter the molecule's absorption and emission spectra. For example, the presence of an N-phosphoryl substituent can induce a hypsochromic (blue) shift in both the absorption and phosphorescence spectra of phenothiazine derivatives. mdpi.com Conversely, extending the conjugation of the molecule can lower the band-gap, leading to red-shifted emission. researchgate.net

This "tuning" of properties is critical for applications such as:

Organic Light-Emitting Diodes (OLEDs): Phenothiazine derivatives are promising candidates for use in OLEDs. researchgate.netgoogle.com By modifying their structure, it's possible to create materials that act as electron transport layers for blue and green phosphorescent materials, and potentially for red light applications as well. google.com

Bio-imaging: Fluorophores that emit in the red and near-infrared (NIR) regions are highly desirable for biological imaging due to reduced background interference from tissues. researchgate.net

Sensors: The sensitivity of phenothiazine derivatives to their environment can be harnessed to create chemical sensors. acs.org

A key strategy in this area is the "donor-acceptor" approach, where electron-donating (like the phenothiazine core) and electron-accepting moieties are combined within the same molecule. This can lead to materials with unique photophysical properties, including solid-state emission. researchgate.net

Advanced Spectroscopic and Computational Characterization of Reactive Intermediates and Transient Species

A deeper understanding of the reaction mechanisms and the nature of short-lived chemical species is crucial for optimizing synthetic routes and designing new materials. Advanced spectroscopic techniques and computational modeling are indispensable tools in this endeavor.

Spectroscopic Techniques:

Transient Absorption Spectroscopy: This technique allows for the direct observation of excited states and radical ions, providing insights into their dynamics and reactivity. For example, the 10-phenyl-10H-phenothiazine radical cation (PTZ+•) has been shown to have excited doublet states that can be accessed with visible and near-infrared light. acs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is used to study species with unpaired electrons, such as the radical cations that are often formed from phenothiazines. acs.org

Computational Methods:

Density Functional Theory (DFT): DFT calculations are widely used to predict the geometric and electronic structures of molecules, as well as their spectroscopic properties. mdpi.comresearchgate.net These calculations can help to rationalize experimental observations and guide the design of new compounds with desired characteristics. researchgate.net For instance, DFT has been used to study the anomeric effect in N-phosphorylated phenothiazine derivatives. mdpi.com

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis provides a detailed picture of the bonding and electronic interactions within a molecule, which can be used to understand and predict its reactivity. mdpi.com

By combining these advanced experimental and theoretical methods, researchers can gain a comprehensive understanding of the behavior of this compound and its derivatives at a molecular level.

Expansion of Novel Material Science Applications based on this compound Derivatives

The unique properties of this compound derivatives make them attractive building blocks for a new generation of advanced materials. Their applications extend beyond traditional uses and are finding new life in cutting-edge technologies.

Organic Field-Effect Transistors (OFETs): The semiconducting properties of some phenothiazine derivatives make them suitable for use in OFETs, which are key components in flexible electronics and displays. nih.gov

Optical Waveguides: Certain derivatives can act as efficient optical waveguides, capable of transmitting light with low loss. nih.gov This opens up possibilities for their use in integrated photonic circuits.

Anticancer Agents: Research has shown that modifying phenothiazine with moieties like polyethylene (B3416737) glycol (PEG) can lead to derivatives with potent antitumor activity. nih.gov The ability to create hybrid molecules by linking phenothiazine to other pharmacologically active groups is a promising strategy for developing new cancer therapies. mdpi.com

Antioxidants: Phenothiazine derivatives have demonstrated significant antioxidant properties, which are relevant for various applications, including the stabilization of polymers and potentially in biological systems to counteract oxidative stress. nih.gov

The versatility of the phenothiazine scaffold, combined with the ability to fine-tune its properties through chemical modification, ensures that this compound and its derivatives will continue to be a fertile ground for research and a source of innovative materials for the foreseeable future.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-Ethyl-10H-phenothiazine derivatives, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves alkylation of the phenothiazine core. For example, ethyl chloroacetate reacts with 10H-phenothiazine in acetone under reflux (78°C) with K₂CO₃ as a base, followed by hydrolysis to yield carboxylic acid derivatives . Optimization includes adjusting stoichiometry (e.g., 1.2 mmol ethyl chloroacetate per 1 mmol phenothiazine), reaction time (3–4 hours), and purification via recrystallization (ethyl acetate). Monitoring via TLC ensures reaction completion.

Q. How can structural confirmation of this compound derivatives be achieved using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical. For example, in phenothiazine-linked benzohydroxamic acids, ¹H NMR reveals proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, ethyl groups at δ 1.2–1.4 ppm), while ¹³C NMR confirms carbonyl carbons (e.g., ~170 ppm). High-resolution MS (HRMS) validates molecular formulas (e.g., [M+H]⁺ at m/z 384.0568) .

Q. What are the key geometric parameters influencing the stability of this compound crystals?

- Methodological Answer : X-ray crystallography provides bond lengths (e.g., C–S bonds ~1.76 Å) and angles (e.g., C–N–C ~120°). Distortions in the tricyclic core due to ethyl substitution can affect packing efficiency and intermolecular interactions, as seen in cocrystals with indenyl groups .

Advanced Research Questions

Q. How does the ethyl substituent modulate the electrochemical properties of this compound in photocatalytic applications?

- Methodological Answer : Cyclic voltammetry (CV) reveals redox potentials; the ethyl group enhances electron-donating capacity, shifting oxidation potentials negatively (e.g., E₁/2 ≈ +0.8 V vs. SCE). This facilitates charge separation in oxidative coupling reactions, as demonstrated in photocatalytic systems using phenothiazine-based organic materials .

Q. What strategies resolve contradictions in bioactivity data for this compound derivatives targeting histone deacetylases (HDACs)?

- Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., substrate concentration, pH). Standardizing enzymatic assays (e.g., fluorometric HDAC kits) and validating selectivity via counter-screening against unrelated enzymes (e.g., kinases) can clarify structure-activity relationships. Molecular docking studies further rationalize binding modes .

Q. How can computational modeling predict the reactivity of this compound in radical-mediated reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) and spin densities. For example, the ethyl group lowers HOMO energy (-5.2 eV), stabilizing radical intermediates. Transition state analysis (e.g., N–H bond cleavage) identifies kinetic barriers, guiding experimental catalyst design .

Methodological Recommendations

- For Synthesis : Optimize solvent polarity (e.g., acetone vs. DMF) to balance reactivity and byproduct formation .

- For Characterization : Combine XRD with solid-state NMR to resolve polymorphism in crystalline derivatives .

- For Bioactivity : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics with HDACs, complementing enzymatic assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.